1-(2-Methylphenyl)cyclopropanecarboxylic acid
Overview
Description
1-(2-Methylphenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . It is a cyclopropane derivative with a methylphenyl group attached to the cyclopropane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Result of Action
The molecular and cellular effects of 1-(2-Methylphenyl)cyclopropanecarboxylic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
The synthesis of 1-(2-Methylphenyl)cyclopropanecarboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as 2-methylstyrene, using a reagent like diazomethane or a similar carbene source . The reaction conditions typically involve the use of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring. Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Methylphenyl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methylphenyl)cyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
1-(2-Methylphenyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
Cyclopropanecarboxylic acid: A simpler cyclopropane derivative without the methylphenyl group.
1-(4-Methylphenyl)cyclopropanecarboxylic acid: A positional isomer with the methyl group attached to the para position of the phenyl ring.
1-(2-Chlorophenyl)cyclopropanecarboxylic acid: A similar compound with a chlorine substituent instead of a methyl group.
Properties
IUPAC Name |
1-(2-methylphenyl)cyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-2-3-5-9(8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCZBOKUHKAUHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-10-5 | |
Record name | 1-(2-methylphenyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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